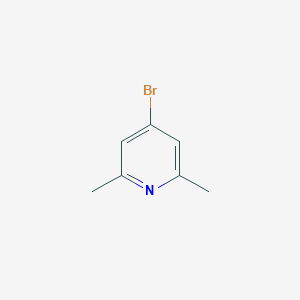

4-Bromo-2,6-dimethylpyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRFAYHJKSKHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517602 | |

| Record name | 4-Bromo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5093-70-9 | |

| Record name | 4-Bromo-2,6-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5093-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2,6-dimethylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

4-Bromo-2,6-dimethylpyridine, also known as 4-bromo-2,6-lutidine, is a heterocyclic organic compound of significant interest in the realms of medicinal chemistry and materials science.[1] Structurally, it features a pyridine ring substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 6-positions. This arrangement of substituents imparts a unique combination of reactivity and steric hindrance, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the strategic introduction of diverse functionalities, while the flanking methyl groups can influence the molecule's conformation and interactions with biological targets.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and purification, and an exploration of its critical role in modern synthetic chemistry, particularly in the construction of novel pharmaceutical agents.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. This compound is typically a colorless to pale yellow solid at room temperature, a physical state that is dependent on its purity.[1] It exhibits moderate polarity and is soluble in a range of common organic solvents, though it has limited solubility in water.[1]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 5093-70-9 | [3][4] |

| Molecular Formula | C₇H₈BrN | [3][4] |

| Molecular Weight | 186.05 g/mol | [3][4] |

| Appearance | Colorless low melting solid or colorless to pale yellow liquid/solid | [5] |

| Melting Point | 28-33 °C | [6][7] |

| Boiling Point | 207.3 °C at 760 mmHg; 81 °C at 14 mmHg | [5][7] |

| Density | 1.415 g/cm³ | [5] |

| Flash Point | 79.2 °C | [5] |

| Refractive Index | 1.547 | [5] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Structural Identifiers

| Identifier Type | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Bromo-2,6-lutidine, 2,6-Dimethyl-4-bromopyridine | [1][3] |

| InChI | InChI=1S/C7H8BrN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | [1][3] |

| InChIKey | VTRFAYHJKSKHGY-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1=CC(=CC(=N1)C)Br | [1][3] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved through a Sandmeyer-type reaction, starting from the readily available 4-amino-2,6-dimethylpyridine (4-amino-2,6-lutidine). This method provides a reliable and scalable route to the desired product.

Experimental Protocol: Synthesis from 4-Amino-2,6-dimethylpyridine

This protocol is adapted from established methodologies for the synthesis of bromopyridines from their corresponding amino precursors.[8]

Step 1: Diazotization and Bromination

Figure 1: Diazotization and bromination of 4-amino-2,6-lutidine.

-

In a well-ventilated fume hood, dissolve 4-amino-2,6-dimethylpyridine in a suitable acid (e.g., hydrobromic acid) with cooling in an ice-salt bath to a temperature between -15 °C and 3 °C.[8] The formation of the amine salt is an exothermic process.

-

Slowly add liquid bromine dropwise to the cooled solution, maintaining the low temperature. The amount of bromine should be in stoichiometric excess.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. This step generates the unstable diazonium salt intermediate.

-

After the addition is complete, allow the reaction to stir at low temperature for a specified period to ensure complete conversion.

Step 2: Work-up and Isolation

Figure 2: Workflow for the work-up and isolation of the crude product.

-

Carefully adjust the pH of the reaction mixture to be alkaline using a suitable base (e.g., sodium hydroxide solution), while keeping the mixture cool.[8]

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether. Perform multiple extractions to ensure complete recovery.

-

Combine the organic layers and wash with water and then with brine to remove any residual acid and inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.[8]

Purification by Recrystallization

For obtaining a high-purity solid product, recrystallization is a highly effective technique. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Experimental Protocol: Recrystallization

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, hexanes).

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the six equivalent methyl protons. The chemical shift of the aromatic protons will be influenced by the bromine atom and the nitrogen in the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments: the two equivalent methyl carbons, the two equivalent aromatic carbons adjacent to the nitrogen, the single aromatic carbon bearing the bromine atom, and the two equivalent aromatic carbons adjacent to the methyl groups.

-

FTIR: The infrared spectrum will exhibit characteristic peaks corresponding to C-H stretching of the methyl and aromatic groups, C=C and C=N stretching vibrations of the pyridine ring, and a C-Br stretching vibration at a lower frequency.

Applications in Synthetic Chemistry

The synthetic utility of this compound primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a key reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9] this compound is an excellent substrate for this reaction, allowing for the synthesis of a wide range of 4-aryl-2,6-dimethylpyridines. These structures are prevalent in many biologically active molecules.

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.[7]

-

Transmetalation: In the presence of a base, the organoboron species (e.g., a phenylboronic acid) transfers its organic group to the palladium center, displacing the bromide.[9]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[7]

Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is invaluable for the synthesis of substituted alkynes, which are important precursors in organic synthesis and can be found in various natural products and pharmaceuticals. This compound readily participates in Sonogashira couplings.

Reaction Mechanism: Sonogashira Coupling

The generally accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper:

-

Palladium Cycle: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of this compound to a Pd(0) complex.

-

Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide.

-

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

-

Reductive Elimination: The aryl and alkynyl groups on the palladium complex are eliminated to form the product and regenerate the Pd(0) catalyst.

Figure 4: Catalytic cycles of the Sonogashira coupling reaction.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed and causes skin irritation and serious eye damage.[3] It may also cause respiratory irritation.[3]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8 °C.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

In case of exposure, seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and seek medical advice.

Conclusion

This compound stands out as a pivotal building block in contemporary organic synthesis. Its well-defined physical and chemical properties, coupled with straightforward synthetic accessibility, make it a valuable resource for researchers. The strategic placement of the bromine atom facilitates a range of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings, which are cornerstones of modern drug discovery and materials science. A comprehensive understanding of its synthesis, purification, and reactivity, as detailed in this guide, is essential for harnessing its full potential in the development of novel and functional molecules. As the demand for sophisticated molecular architectures continues to grow, the importance of versatile intermediates like this compound is set to increase, solidifying its place in the synthetic chemist's toolkit.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C7H8BrN | CID 13081735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine - Google Patents [patents.google.com]

4-Bromo-2,6-dimethylpyridine: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-2,6-dimethylpyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document elucidates the molecule's fundamental properties, detailed synthetic protocols, characteristic spectroscopic data, and its versatile reactivity. Emphasis is placed on its strategic application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are instrumental in the synthesis of complex pharmaceutical agents. Through a blend of established methodologies and mechanistic insights, this guide serves as an authoritative resource for leveraging this compound in the design and synthesis of novel therapeutic agents, including kinase and ion channel inhibitors.

Core Molecular Attributes

This compound, also known as 4-bromo-2,6-lutidine, is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its structure, featuring a bromine atom at the electron-deficient 4-position and two activating methyl groups at the 2- and 6-positions, provides a unique combination of reactivity and steric influence.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈BrN | [2] |

| Molecular Weight | 186.05 g/mol | [2] |

| CAS Number | 5093-70-9 | [2] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Melting Point | 32-33 °C | [3] |

| Boiling Point | 81 °C / 14 mmHg | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves a multi-step sequence starting from readily available precursors, culminating in a Sandmeyer-type reaction. This approach ensures a high yield of the desired product.[4]

Synthetic Pathway Overview

The synthesis commences with the construction of the 2,6-dimethylpyridine (2,6-lutidine) core, followed by nitration, reduction to the corresponding amine, and subsequent diazotization and bromination.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

This protocol is based on a patented synthetic method.[4]

Step 1: Synthesis of 4-nitro-2,6-lutidine This step involves the condensation of a substituted pyridine with diethyl malonate, followed by decarboxylation.

Step 2: Synthesis of 4-amino-2,6-lutidine The nitro group is reduced to an amine, a crucial step for the subsequent Sandmeyer reaction.

-

Procedure: 4-nitro-2,6-lutidine is dissolved in a suitable solvent, such as methanol. A catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the filtrate is concentrated to yield 4-amino-2,6-lutidine.[4]

Step 3: Synthesis of this compound This final step is a Sandmeyer reaction where the amino group is converted to a bromine atom.

-

Procedure: 4-amino-2,6-lutidine is first treated with an acid to form a salt. The mixture is cooled to between -15°C and 3°C.[4] Liquid bromine is added dropwise, followed by the dropwise addition of an aqueous solution of sodium nitrite. After the addition is complete, the pH of the solution is adjusted to be alkaline. The product is then extracted with an organic solvent, dried, and concentrated to give this compound.[4]

Spectroscopic Characterization

Accurate structural confirmation is paramount in synthesis. The following data provides the expected spectroscopic signatures for this compound.

¹H and ¹³C NMR Spectroscopy

The symmetry of the molecule simplifies its NMR spectra.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| Protons | ~7.3 | Singlet | H-3, H-5 |

| ~2.5 | Singlet | -CH₃ (at C-2, C-6) |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbons | ~158 | C-2, C-6 |

| ~150 | C-3, C-5 | |

| ~125 | C-4 | |

| ~24 | -CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Reactivity and Synthetic Applications in Drug Discovery

The bromine atom at the 4-position of this compound serves as a versatile synthetic handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[5][6] this compound is an excellent substrate for coupling with a variety of aryl- and heteroarylboronic acids.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 6. benchchem.com [benchchem.com]

4-Bromo-2,6-dimethylpyridine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2,6-dimethylpyridine in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS 5093-70-9), a key heterocyclic intermediate in the pharmaceutical and agrochemical industries. Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This document moves beyond simple data recitation to explain the underlying physicochemical principles governing its solubility, providing researchers and drug development professionals with the knowledge to make informed decisions.

Physicochemical Profile of this compound

This compound, also known as 4-Bromo-2,6-lutidine, is a substituted pyridine ring. Its structure, featuring a moderately polar pyridine core, two nonpolar methyl groups, and a polarizable bromine atom, dictates its physical and chemical properties.[1]

Key Properties:

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5093-70-9 | [2][3] |

| Molecular Formula | C₇H₈BrN | [1][3][4] |

| Molecular Weight | 186.05 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid or low melting solid | [1][2] |

| Boiling Point | 207.3 °C at 760 mmHg | [2] |

| Density | 1.415 g/cm³ | [2] |

| Flash Point | 79.2 °C |[2] |

The molecule's overall character can be described as moderately polar.[1] The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's polarity. The two methyl groups add nonpolar character, while the bromine atom enhances its molecular weight and introduces significant polarizability. This structural combination leads to good solubility in a range of organic solvents but limited solubility in water.[1]

Theoretical Framework of Solubility

A predictive understanding of solubility begins with fundamental principles of intermolecular forces. The adage "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.

Intermolecular Forces at Play

The dissolution of this compound in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

-

Solute-Solute Interactions: As a solid, this compound molecules are held together by dipole-dipole interactions (due to the polar C-Br and C-N bonds) and London dispersion forces.

-

Solute-Solvent Interactions: The potential for solubility is highest in solvents that can form strong interactions with the solute.

-

Polar Aprotic Solvents (e.g., THF, Dichloromethane) can engage in dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol) can also engage in dipole-dipole interactions, though they are less effective hydrogen bond donors to the pyridine nitrogen than they are to themselves.

-

Nonpolar Solvents (e.g., Toluene, Hexane) primarily interact through weaker London dispersion forces.

-

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool.[6][7] It deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

-

It would possess a moderate δP value due to the polar pyridine ring and C-Br bond.

-

It would have a non-zero δH value, primarily as a hydrogen bond acceptor at the nitrogen atom.

-

Its δD value would be significant, influenced by its aromatic ring and overall electron cloud.

This profile suggests good compatibility with solvents that have balanced δD, δP, and δH components.

Solubility Profile in Common Organic Solvents

Based on its physicochemical properties and general statements from chemical suppliers, the following table summarizes the expected qualitative solubility of this compound.[1]

It is critical to note that this information is qualitative. For precise applications, experimental determination is strongly recommended using the protocol outlined in Section 5.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Limited/Low | The nonpolar character of the methyl groups and the overall molecule size outweighs the polarity of the pyridine ring. |

| Methanol/Ethanol | Polar Protic | Soluble | The alcohol's polarity and ability to interact with the pyridine nitrogen lead to good solubility. |

| Acetone | Polar Aprotic | Soluble | Strong dipole-dipole interactions are possible. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Similar polarity and potential for dipole-dipole interactions. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Effective at dissolving moderately polar organic compounds. |

| Toluene | Nonpolar Aromatic | Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the pyridine ring. |

| Hexane/Heptane | Nonpolar Aliphatic | Slightly Soluble | The molecule's polarity is a mismatch for highly nonpolar aliphatic solvents, leading to lower solubility. |

Key Factors Influencing Solubility

Effect of Temperature

The influence of temperature on solubility is dictated by the enthalpy of dissolution (ΔH_sol).[8][9][10]

-

Endothermic Dissolution (ΔH_sol > 0): If energy is absorbed during dissolution (i.e., more energy is needed to break solute-solute bonds than is released forming solute-solvent bonds), solubility will increase with temperature. This is the most common scenario for solids dissolving in liquids.[8]

-

Exothermic Dissolution (ΔH_sol < 0): If heat is released during dissolution, Le Châtelier's principle predicts that increasing the temperature will shift the equilibrium toward the solid state, decreasing solubility.[11][12]

For this compound, the dissolution process in most organic solvents is likely endothermic, meaning solubility should increase with temperature. However, this must be confirmed experimentally for each specific solvent system.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a reliable, self-validating method for determining the equilibrium solubility of this compound.[13] The core principle is to create a saturated solution in equilibrium with an excess of the solid solute at a constant temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Experimental Workflow Diagram

Step-by-Step Procedure

-

Preparation: To a series of vials, add a precisely known volume of the chosen solvent (e.g., 5.0 mL).

-

Addition of Solute: Add an excess amount of solid this compound to each vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours). Causality Note: This extended agitation ensures the dissolution rate equals the precipitation rate, defining true equilibrium solubility.

-

Phase Separation: Once equilibrium is reached, remove the vials and allow the undissolved solid to settle while maintaining the experimental temperature.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. Trustworthiness Check: This step is critical to remove all undissolved micro-particulates, which would otherwise falsely inflate the measured solubility.

-

Dilution and Quantification: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of your analytical method. Analyze the diluted sample using a pre-validated and calibrated method (e.g., HPLC-UV) to determine the concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed (Acute Tox. 4 Oral), causes serious eye damage (Eye Dam. 1), and may cause skin and respiratory irritation.[2][4]

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[2]

Conclusion

This compound is a moderately polar compound with good solubility in a wide array of common organic solvents and limited solubility in water. Its solubility behavior is a direct consequence of its molecular structure, governed by a balance of polar, nonpolar, and hydrogen-bonding interactions. While theoretical models like Hansen Solubility Parameters provide a predictive framework, precise quantitative data for critical applications in research and drug development must be obtained through rigorous experimental methods like the shake-flask protocol detailed herein. Understanding and controlling the solubility of this key intermediate is a fundamental requirement for its successful application in synthesis and formulation.

References

- 1. CAS 5093-70-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS 5093-70-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C7H8BrN | CID 13081735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR 5093-70-9 [sigmaaldrich.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

Technical Guide: Physicochemical Characterization of 4-Bromo-2,6-dimethylpyridine

Abstract: This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-Bromo-2,6-dimethylpyridine (CAS No: 5093-70-9), with a specific focus on its melting and boiling points. As a key heterocyclic building block in medicinal and agricultural chemistry, accurate determination of these properties is paramount for process development, purification, and quality control. This document details standardized, field-proven protocols for these measurements, explains the scientific rationale behind the experimental choices, and presents critical safety and handling information for laboratory professionals.

Introduction and Significance

This compound, also known by its synonym 4-Bromo-2,6-lutidine, is a substituted pyridine derivative essential for advanced organic synthesis.[1][2][3] Its structure, featuring a bromine atom at the 4-position and two methyl groups at the 2- and 6-positions, makes it a versatile intermediate for creating more complex molecules.[2] The bromine atom serves as a reactive handle for various cross-coupling and substitution reactions, enabling its use in the development of novel pharmaceuticals and agrochemicals.[2]

Given its classification as a "colorless low melting solid," understanding the precise temperatures of its phase transitions—melting and boiling—is a non-negotiable prerequisite for its effective use in research and manufacturing.[1] These physical constants are critical indicators of purity and are fundamental parameters for designing reaction conditions, distillation-based purifications, and ensuring stable storage.

Core Physicochemical Properties

The essential physical and chemical data for this compound are summarized below. These values serve as a baseline for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 5093-70-9 | [1][4][5] |

| Molecular Formula | C₇H₈BrN | [2][4][6] |

| Molecular Weight | 186.05 g/mol | [3][4] |

| Appearance | Colorless low melting solid | [1][2][5] |

| Melting Point | 28-32 °C | [4] |

| Boiling Point | 207.3 °C (at 760 mmHg) | [1] |

| Density | 1.415 g/cm³ | [1] |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs over a narrow range (typically <1 °C). The observed range provides a crucial measure of sample purity; impurities tend to depress and broaden the melting range.

Principle of the Capillary Method

This protocol utilizes the capillary tube method, a standard and reliable technique. A small, finely powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperatures at which melting begins (first appearance of liquid) and is complete (disappearance of all solid) are recorded as the melting range. A slow, controlled heating rate near the expected melting point is critical for thermal equilibrium between the sample, thermometer, and heating block, ensuring high accuracy.

Step-by-Step Methodology

-

Sample Preparation: Ensure the this compound sample is anhydrous and finely powdered. If necessary, gently crush the solid on a watch glass using a spatula. This ensures uniform packing and efficient heat transfer.

-

Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The ideal sample height is 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Initial Phase): Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (expected: 28-32 °C). For this compound, starting at room temperature is sufficient.

-

Slow Heating (Measurement Phase): Once the temperature is within 15 °C of the expected range, reduce the heating rate to 1-2 °C per minute. This slow rate is paramount for accurate determination.

-

Data Recording:

-

T₁: Record the temperature at which the first drop of liquid appears.

-

T₂: Record the temperature at which the last crystal of solid melts completely.

-

-

Reporting: Report the result as a range: T₁ - T₂. For a pure sample of this compound, this range should fall within the literature value of 28-32 °C.[4]

Workflow Visualization

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Since boiling point is pressure-dependent, it is crucial to record the atmospheric pressure at which the measurement is made. The literature value of 207.3 °C is reported at standard pressure (760 mmHg).[1]

Principle of Micro Boiling Point Determination

This protocol is suitable for small sample quantities. It involves heating the sample in a small test tube alongside a thermometer. An inverted, sealed capillary tube is placed in the liquid to trap air. As the liquid is heated, the air expands and escapes as a stream of bubbles. The boiling point is determined upon cooling, when the vapor pressure inside the capillary drops sufficiently to draw the liquid back into it. This moment signifies that the external and internal pressures are equal.

Step-by-Step Methodology

-

Apparatus Assembly: Attach a small test tube (e.g., 10 x 75 mm) containing 0.5-1.0 mL of this compound to a thermometer using a wire or rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Insertion: Place a small capillary tube, sealed at one end, into the test tube with the open end down.

-

Heating: Immerse the assembly in a heating bath (e.g., mineral oil or a heating block). Begin heating the bath.

-

Observation (Heating Phase): As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.

-

Observation (Cooling Phase): Once a rapid bubble stream is observed, remove the heat source and allow the bath to cool slowly.

-

Data Recording: Carefully observe the capillary tube. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn up into the capillary tube.

-

Pressure Correction (If Necessary): If the measurement is not performed at 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron relation for a more accurate comparison to literature values.

Workflow Visualization

Caption: Workflow for Micro Boiling Point Determination.

Safety and Handling

As a research chemical, this compound must be handled with appropriate care. The following information is derived from its Globally Harmonized System (GHS) classification.

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[1]

-

Hazard Statements:

-

Precautionary Statements:

Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The melting point (28-32 °C) and boiling point (207.3 °C @ 760 mmHg) are defining physical constants for this compound. Their accurate determination is fundamental to the compound's application in synthetic chemistry. The protocols detailed in this guide represent robust, validated methods that provide the necessary accuracy for research, development, and quality assurance purposes. Adherence to these experimental procedures and safety guidelines is essential for achieving reliable, reproducible results and ensuring operator safety.

References

- 1. This compound CAS 5093-70-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. CAS 5093-70-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H8BrN | CID 13081735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound AldrichCPR 5093-70-9 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

An In-depth Technical Guide to 4-Bromo-2,6-dimethylpyridine: Structure, Properties, and Synthetic Utility

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the heterocyclic compound 4-Bromo-2,6-dimethylpyridine. We will delve into its fundamental structure, physicochemical properties, spectroscopic signature, synthesis, and critical role as a versatile building block in modern medicinal chemistry and materials science.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 4-Bromo-2,6-lutidine, is a substituted pyridine derivative.[1][2] Its structure is characterized by a central pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. The ring is substituted with a bromine atom at the C4 position and two methyl groups at the sterically hindering C2 and C6 positions.[1] This specific arrangement of substituents dictates its chemical reactivity and utility.

The presence of the electron-withdrawing bromine atom and the electron-donating methyl groups, combined with the inherent electronic nature of the pyridine ring, creates a unique electronic profile that is instrumental in its synthetic applications.[1]

Chemical Structure and Identifiers

The unambiguous identification of a chemical entity is paramount in research and development. Below is a summary of the key identifiers for this compound.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 5093-70-9 | [2][3][4][5] |

| Molecular Formula | C₇H₈BrN | [3][4][6] |

| Molecular Weight | 186.05 g/mol | [3][4][6] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,6-Dimethyl-4-bromopyridine, 4-Bromo-2,6-lutidine | [1][2] |

| SMILES | Cc1cc(Br)cc(C)n1 | [5] |

| InChI Key | VTRFAYHJKSKHGY-UHFFFAOYSA-N | [3][5] |

Physicochemical Properties

These properties are critical for determining appropriate solvent systems, reaction conditions, and storage protocols. The compound is typically a colorless to pale yellow solid or liquid, contingent on purity and ambient temperature.[1] It exhibits moderate polarity, leading to good solubility in many organic solvents but limited solubility in water.[1]

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless low melting solid | [2][7] |

| Melting Point | 28-32 °C | [3] |

| Boiling Point | 207.3 °C at 760 mmHg | [2][7] |

| Density | 1.415 g/cm³ | [2][7] |

| Flash Point | 79.2 °C | [2][7] |

| Refractive Index | 1.547 | [2][7] |

| Storage Temperature | 2-8 °C | [2] |

Spectroscopic Validation: The Structural Fingerprint

The structural elucidation of this compound is routinely confirmed by a suite of spectroscopic techniques. Understanding its expected spectral output is key to verifying its identity and purity in a laboratory setting. While specific spectra can be found on databases like ChemicalBook, the following section explains the causal basis for the expected signals.[8][9]

-

¹H NMR Spectroscopy: Due to the molecule's C₂ symmetry, a simplified spectrum is expected. The two methyl groups at the C2 and C6 positions are chemically equivalent, producing a single, sharp singlet integrating to six protons. The two aromatic protons at the C3 and C5 positions are also equivalent, resulting in another singlet integrating to two protons. This simplicity is a hallmark of the compound's symmetrical structure.

-

¹³C NMR Spectroscopy: The symmetry again dictates the number of unique carbon signals. One would expect to see distinct signals for the methyl carbons, the C3/C5 carbons, the C2/C6 carbons, and the C4 carbon directly attached to the bromine.

-

Mass Spectrometry: This technique provides definitive confirmation of the molecular weight and the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This isotopic signature is a crucial validation point.

Synthesis and Reactivity

As a vital intermediate, understanding the synthesis and reactivity of this compound is essential for its application in multi-step synthetic campaigns.[1]

Synthetic Protocol

While commercially available, a common laboratory and industrial synthesis involves a Sandmeyer-type reaction starting from the readily available 4-Amino-2,6-lutidine.[10] This method is efficient and leverages well-established reaction mechanisms.

Diagram 2: Synthetic Workflow from 4-Amino-2,6-lutidine

Caption: Generalized Sandmeyer reaction pathway for synthesis.

Experimental Protocol: Synthesis via Diazotization [10]

-

Salt Formation: 4-Amino-2,6-lutidine is dissolved in an acidic solution (e.g., aqueous hydrobromic acid) and cooled to a temperature between -15 °C and 5 °C. This step protonates the amine, making it soluble and preparing it for diazotization.

-

Diazotization: A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature. This converts the primary amine into a diazonium salt, an excellent leaving group (-N₂).

-

Substitution: The diazonium group is subsequently displaced by a bromide ion from the reaction medium to yield the target compound.

-

Workup: The reaction mixture's pH is adjusted to be alkaline to deprotonate any remaining acidic species and ensure the product is in its free base form. The product is then extracted with an organic solvent, dried, and concentrated to yield this compound.[10]

Chemical Reactivity and Synthetic Utility

The true value of this compound in drug discovery and materials science lies in the reactivity of its C4-Br bond.[1][11] This bond is a versatile handle for introducing the 2,6-dimethylpyridyl moiety into more complex molecular architectures via transition metal-catalyzed cross-coupling reactions.[11]

The bromine atom serves as an excellent leaving group, making the compound an ideal substrate for:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

This reactivity profile allows for the systematic and modular construction of novel compounds, which is a cornerstone of modern drug development.[11][]

Diagram 3: Key Reactivity Pathways

Caption: Major cross-coupling reactions utilizing the C-Br bond.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical intermediate or building block.[1] Its incorporation into a larger molecule can significantly modulate key drug-like properties:

-

Scaffold Development: It is used in the synthesis of novel isoquinoline derivatives and other heterocyclic systems of potential interest for pharmaceutical, biomedical, and energy-related research.[] The 2,6-dimethylpyridine motif can act as a core scaffold or a peripheral functional group.

-

Modulation of Physicochemical Properties: The pyridine nitrogen is basic and can be protonated at physiological pH. Introducing this moiety can enhance aqueous solubility and provide a handle for salt formation, which is often crucial for drug formulation.

-

Bioisosteric Replacement: The pyridyl ring can serve as a bioisostere for a phenyl ring, offering a similar size and shape but with altered electronics and a hydrogen bond acceptor (the nitrogen atom). This can lead to improved target engagement or a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

-

Ligand for Metal-Based Therapeutics: The nitrogen atom can act as a ligand, coordinating to metal centers in the development of novel therapeutic or diagnostic agents.

Its utility is highlighted in the synthesis of complex molecules like kinase inhibitors, where precise structural modifications are required to achieve potency and selectivity.[11]

Conclusion

This compound is a foundational building block in synthetic chemistry. Its well-defined structure, predictable spectroscopic signature, and, most importantly, the versatile reactivity of its C-Br bond make it an invaluable tool for researchers. The ability to readily participate in a wide array of palladium-catalyzed cross-coupling reactions ensures its continued and widespread use in the design and synthesis of novel molecules for the pharmaceutical, agrochemical, and materials science industries.[1][11]

References

- 1. CAS 5093-70-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS 5093-70-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound AldrichCPR 5093-70-9 [sigmaaldrich.com]

- 6. This compound | C7H8BrN | CID 13081735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-labotrial.com [alfa-labotrial.com]

- 8. This compound(5093-70-9) 1H NMR [m.chemicalbook.com]

- 9. 5093-70-9|this compound|BLD Pharm [bldpharm.com]

- 10. Synthesis method of 2, 6-dimethyl-4-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 11. nbinno.com [nbinno.com]

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Chemical Reactivity Profile of 4-Bromo-2,6-dimethylpyridine

This compound, a substituted pyridine, is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its chemical persona is defined by a unique interplay of electronic and steric factors. The pyridine ring, an electron-deficient heterocycle, is inherently activated towards certain types of transformations. The bromine atom at the 4-position serves as a versatile synthetic handle, while the two methyl groups at the 2- and 6-positions introduce significant steric hindrance and possess electron-donating properties.[2][3] This guide provides an in-depth exploration of the reactivity of this compound, offering insights into its behavior in a range of synthetically valuable reactions.

The core of its reactivity lies in the C-Br bond at the 4-position. The pyridine nitrogen activates the 2-, 4-, and 6-positions for nucleophilic attack through resonance stabilization of the intermediate, making the C4-Br bond susceptible to cleavage and substitution.[4] However, the steric bulk of the flanking methyl groups can influence the approach of reagents to the nitrogen atom and adjacent positions, a factor that must be considered in reaction design.[3][5]

Synthesis of this compound

A common laboratory and industrial synthesis of this compound involves the diazotization of 4-amino-2,6-dimethylpyridine (4-amino-2,6-lutidine) followed by a Sandmeyer-type reaction. In this procedure, the amino group is converted to a diazonium salt, which is then displaced by a bromide ion. A typical procedure involves treating 4-amino-2,6-lutidine with an acid to form the corresponding salt, followed by the dropwise addition of liquid bromine and an aqueous solution of sodium nitrite at low temperatures. After the reaction is complete, adjusting the pH to be alkaline, followed by extraction, drying, and concentration, affords the desired 2,6-dimethyl-4-bromopyridine.[6]

Core Reactivity: A Hub for Cross-Coupling Chemistry

The true synthetic power of this compound is realized in its participation in a wide array of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for forming biaryl and aryl-vinyl structures. It involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.

Mechanistic Rationale: The catalytic cycle, as depicted below, commences with the oxidative addition of this compound to a Pd(0) species. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of a suitable palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ is crucial for efficient reaction.[7][8]

Suzuki-Miyaura Coupling Catalytic Cycle

Experimental Protocol: Synthesis of 4-Aryl-2,6-dimethylpyridines

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2-3 equiv.).[7]

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[9]

-

Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | High |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃/SPhos (2) | Cs₂CO₃ | Dioxane | 100 | Excellent |

Table 1: Representative Suzuki-Miyaura Couplings of this compound. (Data synthesized from general knowledge of Suzuki reactions[7][8][9])

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[10] This reaction is of paramount importance in medicinal chemistry, where the arylamine moiety is a common pharmacophore.

Mechanistic Rationale: The mechanism mirrors other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium amide complex, and subsequent reductive elimination.[10][11] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst deactivation.

Buchwald-Hartwig Amination Catalytic Cycle

Experimental Protocol: Synthesis of 4-Amino-2,6-dimethylpyridines

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.5 equiv.).[12][13]

-

Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Seal the vessel and heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry the organic phase, and concentrate.

-

Purify the product by column chromatography.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | High |

| 2 | Aniline | Pd₂(dba)₃ (1) | BINAP (2.5) | Cs₂CO₃ | Dioxane | 110 | Good |

| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | Excellent |

Table 2: Representative Buchwald-Hartwig Aminations of this compound. (Data synthesized from general knowledge of Buchwald-Hartwig aminations[10][12][13])

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[14]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. In the copper cycle, the terminal alkyne is deprotonated by a base and reacts with a Cu(I) salt to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) intermediate.[15]

Sonogashira Coupling Catalytic Cycles

Experimental Protocol: Synthesis of 4-Alkynyl-2,6-dimethylpyridines

-

To a reaction flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[15][16]

-

Add a suitable solvent, such as THF or DMF, and a base, typically an amine like triethylamine or diisopropylamine, which can also serve as the solvent.

-

Degas the mixture before adding the terminal alkyne (1.1-1.5 equiv.).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Upon completion, dilute the reaction mixture and filter to remove the amine hydrohalide salt.

-

Wash the filtrate with water or a mild acid solution to remove excess amine.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify by column chromatography.

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | High |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (2) | DIPA | DMF | 50 °C | Excellent |

| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Dioxane | 60 °C | Good |

Table 3: Representative Sonogashira Couplings of this compound. (Data synthesized from general knowledge of Sonogashira reactions[14][15][16])

Stille and Negishi Couplings: Alternative C-C Bond Formations

Stille Coupling: This reaction pairs the aryl bromide with an organotin reagent.[17] A key advantage is the stability of organostannanes to a wide range of functional groups. However, the toxicity of tin compounds is a significant drawback. The mechanism is analogous to the Suzuki coupling, with transmetalation occurring from the organotin species.[18]

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are more reactive than their boron and tin counterparts.[19] This heightened reactivity allows for couplings under milder conditions but necessitates stricter anhydrous and oxygen-free environments due to the sensitivity of organozinc compounds.[19]

Other Notable Reactivity

While transition-metal-catalyzed reactions dominate its synthetic utility, this compound can undergo other transformations.

-

Lithiation and Metal-Halogen Exchange: Treatment with strong organolithium bases (e.g., n-BuLi or t-BuLi) at low temperatures can induce metal-halogen exchange to form 4-lithio-2,6-dimethylpyridine. This lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at the 4-position.[20]

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and can, in principle, undergo SNAr. The 4-position is activated towards nucleophilic attack.[4] However, for SNAr on halopyridines, the reactivity order is typically 2-halo > 4-halo. Furthermore, SNAr reactions often require strong nucleophiles and harsh conditions (high temperatures/pressures), and are generally less common for 4-bromopyridines compared to the more versatile cross-coupling methods.[21][22]

Applications in Drug Discovery and Materials Science

The synthetic accessibility of diverse 4-substituted-2,6-dimethylpyridines via the reactions described above makes this compound a valuable precursor in several fields.

-

Medicinal Chemistry: The pyridine scaffold is a "privileged structure" in drug discovery, appearing in numerous approved drugs. The ability to easily introduce a wide range of substituents at the 4-position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[23][24] For instance, substituted pyridines are central to drugs targeting kinases, G-protein coupled receptors, and ion channels.

-

Materials Science: Bipyridine and terpyridine structures, which can be synthesized using Negishi or Suzuki couplings, are fundamental ligands in coordination chemistry and are used to construct functional materials with interesting photophysical and electronic properties.

Conclusion

This compound is a cornerstone building block in modern organic synthesis. Its reactivity is dominated by the C-Br bond at the electron-deficient 4-position, making it an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The steric and electronic influence of the flanking methyl groups must be considered when designing synthetic routes. The versatility of this compound provides chemists with a reliable and efficient platform for the construction of complex, highly functionalized pyridine derivatives for applications spanning from drug discovery to materials science.

References

- 1. CAS 5093-70-9: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Synthesis method of 2, 6-dimethyl-4-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. reddit.com [reddit.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. rsc.org [rsc.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. Stille reaction - Wikipedia [en.wikipedia.org]

- 18. Stille Coupling | NROChemistry [nrochemistry.com]

- 19. Negishi Coupling | NROChemistry [nrochemistry.com]

- 20. researchgate.net [researchgate.net]

- 21. CAS 1120-87-2: 4-Bromopyridine | CymitQuimica [cymitquimica.com]

- 22. benchchem.com [benchchem.com]

- 23. nbinno.com [nbinno.com]

- 24. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromo-2,6-dimethylpyridine: Properties, Synthesis, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dimethylpyridine, also known as 4-bromo-2,6-lutidine, is a pivotal heterocyclic building block in the realm of organic synthesis. Its unique structural and electronic properties, stemming from the interplay of the electron-withdrawing bromine atom and the electron-donating methyl groups on the pyridine core, render it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, reactivity, and significant applications, particularly in the field of drug discovery and development.

Physicochemical and Spectroscopic Profile

This compound is typically a colorless to pale yellow solid or liquid, depending on its purity and the ambient temperature.[1] Its moderate polarity makes it soluble in a variety of organic solvents, while it exhibits limited solubility in water.[1]

Core Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 5093-70-9 | [2] |

| Molecular Formula | C₇H₈BrN | [2] |

| Molecular Weight | 186.05 g/mol | [2] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Predicted pKa | 6.7 (for the conjugate acid) | [3][4] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic data of this compound is essential for its unambiguous identification and for monitoring reaction progress. While a publicly available, comprehensive spectral database for this specific compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two distinct signals. The two equivalent methyl groups at positions 2 and 6 will appear as a singlet, and the two equivalent aromatic protons at positions 3 and 5 will also appear as a singlet due to the molecule's symmetry.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display four signals corresponding to the four unique carbon environments in the molecule: the carbon bearing the bromine atom (C4), the carbons bearing the methyl groups (C2 and C6), the aromatic carbons (C3 and C5), and the methyl carbons.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic vibrational bands for the pyridine ring and the C-Br bond. Key absorptions are expected for C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and the C-Br stretching frequency.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of 4-amino-2,6-dimethylpyridine followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis from 4-Amino-2,6-dimethylpyridine

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-Amino-2,6-dimethylpyridine

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Sodium hydroxide

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Diazotization:

-

Dissolve 4-amino-2,6-dimethylpyridine in aqueous hydrobromic acid at a low temperature (typically 0-5 °C) in a well-ventilated fume hood.

-

Slowly add a solution of sodium nitrite in water dropwise to the stirred solution, maintaining the low temperature. The addition of sodium nitrite leads to the formation of the corresponding diazonium salt.

-

-

Sandmeyer Reaction:

-

The diazonium salt is then typically decomposed in the presence of a copper(I) bromide catalyst (though in some procedures, this is omitted) to yield this compound.

-

-

Workup and Purification:

-

Neutralize the reaction mixture with a base, such as sodium hydroxide, until it is alkaline.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure this compound.

-

Caption: Synthetic pathway to this compound.

Key Chemical Reactions and Reactivity

The bromine atom at the 4-position of the 2,6-dimethylpyridine ring is the primary site of reactivity, making it an excellent substrate for a variety of cross-coupling reactions. The electron-donating methyl groups can also influence the reactivity of the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for several palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound.[5]

General Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture with stirring (typically between 80-120 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[2][6]

General Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.1-1.5 equiv)

-

Palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., BINAP, XPhos, or SPhos, 1.2-6 mol%)

-

Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a Schlenk tube.

-

Add the anhydrous, degassed solvent.

-

Add this compound and the amine.

-

Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7]

General Reaction Scheme:

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 1-5 mol%)

-

Copper(I) iodide (CuI, 0.5-5 mol%)

-

Base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a flask, add this compound, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill with an inert gas.

-

Add the solvent and the base, followed by the terminal alkyne.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Caption: Overview of key cross-coupling reactions.

Applications in Drug Discovery and Development

The 2,6-dimethylpyridine scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the 4-position via the bromo-intermediate makes this compound a highly valuable starting material. Its derivatives have been explored for a range of therapeutic targets.

p38 MAP Kinase Inhibitors

One of the most significant applications of this compound is in the synthesis of inhibitors of p38 mitogen-activated protein (MAP) kinase.[8] p38 MAP kinase is a key enzyme in the inflammatory signaling cascade, and its inhibition is a promising therapeutic strategy for a variety of inflammatory diseases. The 2,6-dimethylphenyl group is a common motif in p38 inhibitors, and this compound provides a convenient entry point for the synthesis of analogues with diverse substituents at the 4-position.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye damage.[9] May cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, offering a reliable platform for the introduction of molecular diversity through a range of powerful cross-coupling reactions. Its utility is particularly evident in the field of drug discovery, where it has been instrumental in the development of novel kinase inhibitors and other therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists seeking to leverage this important intermediate in their synthetic endeavors.

References

- 1. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C7H8BrN | CID 13081735 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Bromo-2,6-dimethylpyridine

Abstract